molecular formula C20H20N6O3 B2958024 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034370-05-1

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No.: B2958024
CAS No.: 2034370-05-1
M. Wt: 392.419
InChI Key: WSTVFQCGSZAMRE-UHFFFAOYSA-N
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Description

The compound “3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide” belongs to the class of benzo[d]imidazol derivatives . These derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds involves a series of structure-oriented derivatives . The analogs with a benzimidazole core have been synthesized and selected for inhibitory activity evaluation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole core. The structure also includes a 1,2,4-oxadiazol-5-yl)methyl group and a 6-ethoxypyridin-3-yl group .

Scientific Research Applications

  • Heterocyclic Synthesis : The synthesis of various heterocyclic compounds, including quinoxaline, benzothiadiazine, benzoxadiazine, quinazolinone, imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, isoxazole, pyrazolo[3,4-d]pyridazine, and pyrrolidino[3,4-d]isoxazolin-4,6-dione derivatives, has been demonstrated. These compounds were synthesized through reactions involving related chemical structures, showcasing the versatility of these molecular frameworks in generating a diverse range of biologically and chemically significant molecules (Zohdi, Osman, & Abdelhamid, 1997).

  • Anticancer Agents : Benzimidazole derivatives bearing the oxadiazole nucleus have been synthesized and evaluated for their anticancer activity. These studies highlight the potential of such compounds in the development of novel anticancer therapies, with certain derivatives showing significant growth inhibition activity in vitro (Rashid, Husain, & Mishra, 2012).

  • Antimicrobial Activity : The antimicrobial activity of novel compounds derived from related chemical structures has been investigated. These studies offer insights into the potential use of such compounds in developing new antimicrobial agents, with some derivatives demonstrating potent to weak activity against bacteria and fungi (Gaonkar, Rai, & Prabhuswamy, 2006).

  • Corrosion Inhibition : Research on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid has been conducted. These studies explore the physicochemical and theoretical aspects of how such compounds can protect metals from corrosion, which is crucial for industrial applications (Ammal, Prajila, & Joseph, 2018).

Future Directions

The future directions for this compound could involve further investigation of its potential antitumor activity . The newly discovered inhibitors have potential antitumor activity against MV4-11 cells . This work highlighted this series of 3- (1H-benzo [d]imidazol-2-yl)aniline derivatives as novel anti-cancer lead compounds targeting PRMT5 .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-2-28-18-10-7-13(11-22-18)20-25-19(29-26-20)12-21-17(27)9-8-16-23-14-5-3-4-6-15(14)24-16/h3-7,10-11H,2,8-9,12H2,1H3,(H,21,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTVFQCGSZAMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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